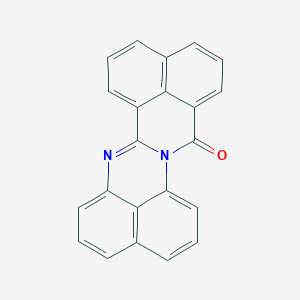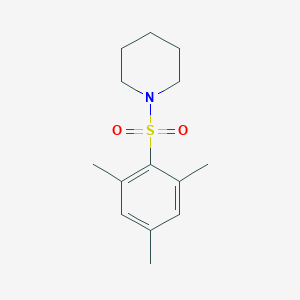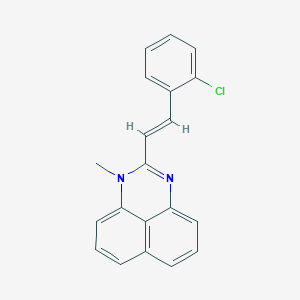![molecular formula C26H15ClF3N5O4 B401795 3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401795.png)
3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro group, a nitro group, a phenoxy group, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution Reactions: The chloro, nitro, and phenoxy groups are typically introduced through nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong base or a catalyst to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions, such as the use of reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Amines, thiols, under basic conditions or with the use of catalysts like copper(I) iodide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions at the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group, for example, could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-{3-nitro-5-phenoxyphenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
3-chloro-N-{3-nitro-5-phenoxyphenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the phenyl group at the 5-position.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a more potent candidate for various applications.
Propriétés
Formule moléculaire |
C26H15ClF3N5O4 |
|---|---|
Poids moléculaire |
553.9g/mol |
Nom IUPAC |
3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H15ClF3N5O4/c27-22-23(33-34-21(26(28,29)30)14-20(32-24(22)34)15-7-3-1-4-8-15)25(36)31-16-11-17(35(37)38)13-19(12-16)39-18-9-5-2-6-10-18/h1-14H,(H,31,36) |
Clé InChI |
LPLVWKFRPWXXDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[2-(2-benzylidenehydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B401712.png)
![N-{5-[2-(2-benzylidenehydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B401714.png)
![N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B401715.png)
![N-{5-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B401720.png)
![N-(5-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide](/img/structure/B401722.png)
![N-[5-({N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B401723.png)

![4'-[(4-Butylcyclohexyl)methyl][1,1'-biphenyl]-4-carbonitrile](/img/structure/B401730.png)


![2,4-Bis[(5-bromo-2-pyridinyl)amino]-5-nitro-6-methylpyrimidine](/img/structure/B401733.png)

![2,5-dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B401735.png)
![3-nitro-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B401738.png)
